molecular formula C11H6ClN3O3S B2602842 6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 339008-06-9

6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole

Cat. No.: B2602842
CAS No.: 339008-06-9
M. Wt: 295.7
InChI Key: VWXBRQBVEYZNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole is a useful research compound. Its molecular formula is C11H6ClN3O3S and its molecular weight is 295.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Transformations and Structural Studies

  • Ring Transformation and Structural Analysis : The compound has been used in studies exploring new ring transformations, yielding novel condensed ring systems with potential applications in chemical synthesis. Spinelli et al. (1992) reported the conversion of 6-p-chlorophenyl-3-methyl-5-nitrosoimidazo[2,1-b]thiazole into a new condensed ring system, 8-p-chlorophenyl-8-hydroxy-5-methyl-3-oxo-1,2,4-oxadiazolo[3,4-c][1,4]thiazine, whose molecular structure was ascertained by various physical methods (Spinelli et al., 1992).

  • Reactivity and Product Elucidation : Andreani et al. (1997) investigated the reactivity of this compound with hydrochloric acid, leading to the elucidation of the reaction product through spectroscopic and X-ray crystal structure analysis (Andreani et al., 1997).

Potential Antimicrobial and Antitubercular Applications

  • Antimicrobial Agent Synthesis : Juspin et al. (2010) synthesized a series of new imidazo[2,1-b]thiazoles, including derivatives of 6-chloromethyl-5-nitroimidazo[2,1-b]thiazole, and tested them for antibacterial and antifungal activities, finding potent antimicrobial activities against Candida strains (Juspin et al., 2010).

  • Antitubercular Activity Research : Andreani et al. (2001) studied the antitubercular activity of imidazo[2,1-b]thiazoles, including the 5-nitroso derivative of 2-chloro-6-p-chlorophenylimidazo[2,1-b]thiazole, which showed potent antitubercular activity (Andreani et al., 2001).

Potential in Cancer Research and Radiosensitization

  • Potential Antitumor Agents : Billi et al. (1999) explored the potential of this compound class as antitumor agents. The study provided insights into the reaction mechanism and the effect of substituents in the phenyl ring on the yield of the reaction (Billi et al., 1999).

  • Radiosensitizing Agents : Agrawal et al. (1979) synthesized new compounds in the nitroimidazole series, including derivatives of 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]thiazoles, as radiosensitizers to sensitize hypoxic cells to the lethal effect of radiation (Agrawal et al., 1979).

Spectroscopic and Structural Characterization

  • Spectroscopic Identification and Docking Studies : Shanmugapriya et al. (2022) conducted a comprehensive investigation of the molecular structure and electronic properties of compounds containing the thiazole unit, aiding in understanding their interaction with cancer proteins (Shanmugapriya et al., 2022).

Properties

IUPAC Name

6-(4-chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O3S/c12-7-1-3-8(4-2-7)18-9-10(15(16)17)14-5-6-19-11(14)13-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXBRQBVEYZNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.